molecular formula C6H15NO4 B1630540 Choline bicarbonate CAS No. 78-73-9

Choline bicarbonate

Cat. No.: B1630540
CAS No.: 78-73-9
M. Wt: 165.19 g/mol
InChI Key: DQKGOGJIOHUEGK-UHFFFAOYSA-M
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Description

Choline bicarbonate is a compound formed by the combination of choline, a water-soluble essential nutrient, and bicarbonate, a common inorganic anion. Choline plays a crucial role in various biological processes, including cell membrane structure, neurotransmitter synthesis, and lipid metabolism. Bicarbonate acts as a buffer, helping to maintain pH balance in biological systems. The combination of these two components results in a compound with unique properties and applications in various fields.

Mechanism of Action

Target of Action

Choline bicarbonate primarily targets the central nervous system (CNS) and the liver . It is a precursor to acetylcholine (ACh) , a neurotransmitter that plays a crucial role in nerve conduction throughout the CNS . In the liver, choline aids in fat and cholesterol metabolism and prevents excessive fat build-up .

Mode of Action

Choline is a major part of the polar head group of phosphatidylcholine , a key component of cell membranes . Its role in maintaining cell membrane integrity is vital to all basic biological processes, including information flow, intracellular communication, and bioenergetics . As a precursor to acetylcholine, choline is essential for good nerve conduction throughout the CNS .

Biochemical Pathways

Choline is involved in several biochemical pathways. It is a precursor of acetylcholine , a neurotransmitter responsible for many nervous system functions . It also plays a role in lipid metabolism, particularly in the formation of lecithin , a key lipid . Choline is also involved in the synthesis of betaine , an oxidation product of choline .

Pharmacokinetics

It is known that this compound can enhance the physical properties of drugs, increase their bioavailability, and promote the delivery of recalcitrant drugs to the body . It has been used as a transdermal, subcutaneous, and oral delivery carrier .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of geranic acid can facilitate the penetration of this compound into the cell membrane . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline bicarbonate can be synthesized through a simple neutralization reaction. This involves reacting choline hydroxide with carbon dioxide or a bicarbonate source under controlled conditions. The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the water.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of carbon dioxide to a solution of choline hydroxide, followed by crystallization and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Choline bicarbonate undergoes various chemical reactions, including:

    Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.

    Reduction: this compound can be reduced under specific conditions to form choline and carbon dioxide.

    Substitution: this compound can participate in substitution reactions, where the bicarbonate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Betaine

    Reduction: Choline and carbon dioxide

    Substitution: Choline salts with different anions

Scientific Research Applications

Choline bicarbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Choline bicarbonate can be compared with other choline salts, such as choline chloride, choline bitartrate, and choline geranate. Each of these compounds has unique properties and applications:

Properties

IUPAC Name

hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium
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InChI

InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1
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InChI Key

DQKGOGJIOHUEGK-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO4
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DSSTOX Substance ID

DTXSID9051246
Record name Choline bicarbonate
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [ECHA REACH Registrations]
Record name Choline bicarbonate
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CAS No.

78-73-9
Record name Choline bicarbonate
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Record name Choline bicarbonate
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Record name CHOLINE BICARBONATE
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Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1)
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Record name Choline bicarbonate
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Record name Choline hydrogen carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does choline bicarbonate play in chloride absorption in the human colon?

A: Research indicates that this compound plays a significant role in chloride absorption within the human colon. Studies utilizing a choline chloride-choline bicarbonate solution during colonic perfusion revealed that approximately one-fourth of total chloride absorption is facilitated by chloride/bicarbonate exchange. [] This exchange mechanism involves the absorption of chloride alongside the secretion of bicarbonate.

Q2: How does this compound contribute to the study of active transport mechanisms in biological systems?

A: this compound is a valuable tool for investigating active transport processes in biological systems. By replacing sodium chloride with choline chloride and sodium bicarbonate with this compound in experimental setups, researchers can effectively eliminate or significantly reduce chloride and bicarbonate absorption that relies on active sodium transport. [, ] This allows for the isolation and study of other transport mechanisms, such as the chloride/bicarbonate exchange.

Q3: Can this compound be used to modify graphene oxide?

A: Yes, studies show that this compound can be used to partially reduce graphene oxide (GO) at elevated temperatures. Interestingly, the nucleophilicity of the counter anion in choline-based bio-ionic liquids (Bio-ILs) plays a crucial role in determining the stability of the resulting partially reduced GO (prGO). [] While Bio-ILs containing strong nucleophiles like choline hydroxide (chol-OH) lead to higher reduction extents but short-term prGO stability, those with weaker nucleophiles such as choline formate (chol-HCOO) and choline caproate (chol-C5H11COO) result in prGO with long-term dispersion stability in water (over a year).

Q4: Has this compound been explored in drug delivery systems?

A: Indeed, this compound has shown promise in enhancing the oral absorption of poorly water-soluble drugs. Researchers have successfully developed enteric mesoporous silica nanoparticles (MSNs) loaded with choline sorbate ionic liquids (SCILs) synthesized from this compound and sorbic acid to improve the oral bioavailability of cyclosporine A (CyA). [] These enteric nanoparticles demonstrated controlled release of both SCILs and CyA in simulated gastrointestinal fluids, significantly improving CyA absorption compared to conventional formulations.

Q5: Are there any known applications of this compound in understanding physiological processes?

A: Research suggests that this compound can be instrumental in studying alkali and acid transport in biological systems. Experiments on turtle bladders using this compound Ringer solutions have provided insights into the presence of active, electrogenic mechanisms for bicarbonate secretion. [] This highlights the use of this compound in elucidating complex physiological processes related to ion transport and acid-base balance.

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